1-(Thiophen-2-ylmethyl)pyrrolidine-3-carboxylic acid
Overview
Description
“1-(Thiophen-2-ylmethyl)pyrrolidine-3-carboxylic acid” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a thiophen-2-ylmethyl group, which includes a thiophene ring, a five-membered ring containing one sulfur atom .
Scientific Research Applications
Anticancer Activity
A study demonstrated the synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives using thiophen-2-ylmethanamine among other amines. These compounds were evaluated for their anticancer activity against various cancer cell lines, showing good efficacy at a concentration of 10 μM in breast, lung, colon, ovary, and liver cancer cells (Kumar et al., 2013).
Quantum Mechanical Study
The spectroscopic properties of a related compound, 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, were investigated using various techniques. Quantum chemical methods were applied to study its properties, such as Mulliken charges and molecular electrostatic potential, providing insights into its chemical behavior (Devi et al., 2020).
Crystal Structure Analysis
Research on the crystal structure of (S)-6-oxo-1-(thiophen-2-ylmethyl)piperidine-2-carboxylic acid revealed its crystallization as single enantiomers. The study explored O-H...O and C-H...O interactions, contributing to the understanding of its solid-state chemistry and potential applications in material science (Vrabel et al., 2014).
Novel Synthesis Techniques
A polyheterocyclic compound involving thiophen-2-yl was synthesized via a one-pot process. This study demonstrates the compound's synthesis efficiency and potential applications in developing new materials or chemical entities (Morales-Salazar et al., 2022).
Properties
IUPAC Name |
1-(thiophen-2-ylmethyl)pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c12-10(13)8-3-4-11(6-8)7-9-2-1-5-14-9/h1-2,5,8H,3-4,6-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVGPQOOJPCYSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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